2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and phenyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Isopropyl bromide is reacted with magnesium in anhydrous ether to form isopropylmagnesium bromide.
Reaction with 2,2,2-Trifluoroacetophenone: The Grignard reagent is then added to 2,2,2-trifluoroacetophenone in an anhydrous environment, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols or hydrocarbons.
Substitution: Generation of various substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoro-2-propanol
- 2,2,3,3-Tetrafluoro-1-propanol
Uniqueness
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol stands out due to its specific combination of trifluoromethyl and phenyl groups, which confer unique reactivity and stability
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQRCYWZFNFMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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